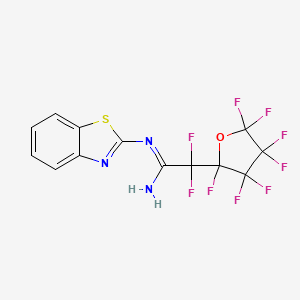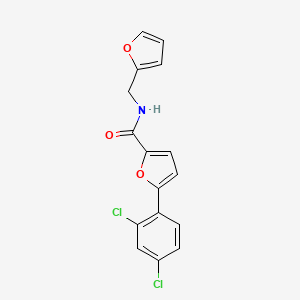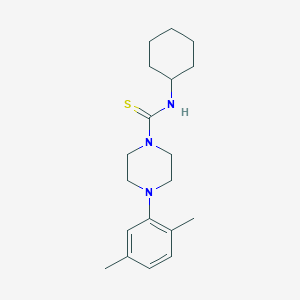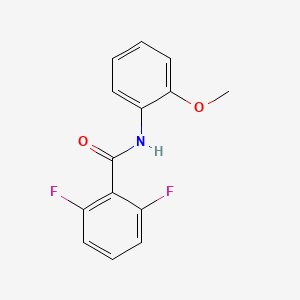
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide is a synthetic organic compound characterized by the presence of a chloro-substituted aniline ring, a methylsulfonyl group, and a cyclopentylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide typically involves the following steps:
-
Formation of 4-chloro-N-methylsulfonylaniline: : This intermediate can be synthesized by reacting 4-chloroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
-
Acylation Reaction: : The 4-chloro-N-methylsulfonylaniline is then reacted with cyclopentylacetyl chloride in the presence of a base like pyridine or triethylamine. This step forms the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties.
Biological Studies: It can be used to study the effects of chloro-substituted aniline derivatives on biological systems.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(4-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The chloro-substituted aniline ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide
- 2-(4-chloro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide
Uniqueness
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide is unique due to its cyclopentylacetamide moiety, which can impart distinct physicochemical properties compared to other similar compounds. This uniqueness can influence its solubility, stability, and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21(19,20)17(13-8-6-11(15)7-9-13)10-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMAVBMMDNOQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)





![1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide](/img/structure/B5841834.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B5841835.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]benzimidazol-4-amine](/img/structure/B5841846.png)
![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine](/img/structure/B5841854.png)

